molecular formula C17H20O B14640414 4-Benzyl-2-tert-butylphenol CAS No. 54976-35-1

4-Benzyl-2-tert-butylphenol

Cat. No.: B14640414
CAS No.: 54976-35-1
M. Wt: 240.34 g/mol
InChI Key: SQEDIXZDIZJDNL-UHFFFAOYSA-N
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Description

4-Benzyl-2-tert-butylphenol is an organic compound with a unique structure that combines a benzyl group and a tert-butyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzyl-2-tert-butylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with benzyl chloride and tert-butyl chloride in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction efficiency. For example, zeolite catalysts treated with sodium hydroxide have been shown to selectively produce 4-tert-butylphenol, which can then be further reacted with benzyl chloride to yield the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-tert-butylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The benzyl group can be reduced to a methyl group.

    Substitution: The hydrogen atoms on the phenol ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Methyl-substituted phenols.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

4-Benzyl-2-tert-butylphenol has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-2-tert-butylphenol is unique due to the presence of both benzyl and tert-butyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds.

Properties

CAS No.

54976-35-1

Molecular Formula

C17H20O

Molecular Weight

240.34 g/mol

IUPAC Name

4-benzyl-2-tert-butylphenol

InChI

InChI=1S/C17H20O/c1-17(2,3)15-12-14(9-10-16(15)18)11-13-7-5-4-6-8-13/h4-10,12,18H,11H2,1-3H3

InChI Key

SQEDIXZDIZJDNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)CC2=CC=CC=C2)O

Origin of Product

United States

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